molecular formula C31H31N3O6S2 B11540704 4-[2-(4-Methylbenzenesulfonamido)-2-{N'-[(Z)-(3-methylphenyl)methylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate

4-[2-(4-Methylbenzenesulfonamido)-2-{N'-[(Z)-(3-methylphenyl)methylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate

Cat. No.: B11540704
M. Wt: 605.7 g/mol
InChI Key: FAMPRHLRURMFHV-QXPFVDMISA-N
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Description

This compound, with the chemical formula C₇H₉NO₂S 4-methylbenzenesulfonamide or p-toluenesulfonamide . It belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide functional group (–SO₂NH₂). The compound’s molecular weight is approximately 171.22 g/mol .

Preparation Methods

Synthetic Routes:: The synthesis of 4-methylbenzenesulfonamide involves electrophilic aromatic substitution reactions on a benzene ring. One common method is the reaction of p-toluidine (4-methylaniline) with sulfuric acid (H₂SO₄) to form the sulfonamide group . The overall reaction can be represented as follows:

p-Toluidine+H₂SO₄4-Methylbenzenesulfonamide\text{p-Toluidine} + \text{H₂SO₄} \rightarrow \text{4-Methylbenzenesulfonamide} p-Toluidine+H₂SO₄→4-Methylbenzenesulfonamide

Industrial Production:: Industrial production typically involves large-scale synthesis using p-toluidine and concentrated sulfuric acid under controlled conditions.

Chemical Reactions Analysis

Reactions::

    Electrophilic Aromatic Substitution (EAS): The compound undergoes EAS reactions due to the electron-rich benzene ring. Common reagents include strong acids (e.g., HNO₃, H₂SO₄) and halogens (e.g., Br₂, Cl₂).

    Acid-Base Reactions: 4-methylbenzenesulfonamide can act as a weak base, accepting protons (H⁺) from strong acids.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide group can undergo hydrolysis.

Major Products:: The major products of these reactions are derivatives of 4-methylbenzenesulfonamide, such as substituted sulfonamides or hydrolyzed products.

Scientific Research Applications

    Medicine: Sulfonamides have been used as antibacterial agents due to their inhibition of bacterial enzymes involved in folic acid synthesis.

    Chemical Synthesis: 4-methylbenzenesulfonamide serves as a building block for the synthesis of other organic compounds.

    Dye Industry: It has applications in dye synthesis.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. In medicine, it inhibits bacterial growth by interfering with folic acid biosynthesis.

Comparison with Similar Compounds

While 4-methylbenzenesulfonamide shares structural features with other sulfonamides, its unique substituents and position on the benzene ring distinguish it. Similar compounds include p-toluenesulfonamide derivatives and related sulfonamides used in various fields.

Properties

Molecular Formula

C31H31N3O6S2

Molecular Weight

605.7 g/mol

IUPAC Name

[4-[3-[(2Z)-2-[(3-methylphenyl)methylidene]hydrazinyl]-2-[(4-methylphenyl)sulfonylamino]-3-oxopropyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C31H31N3O6S2/c1-22-7-15-28(16-8-22)41(36,37)34-30(31(35)33-32-21-26-6-4-5-24(3)19-26)20-25-11-13-27(14-12-25)40-42(38,39)29-17-9-23(2)10-18-29/h4-19,21,30,34H,20H2,1-3H3,(H,33,35)/b32-21-

InChI Key

FAMPRHLRURMFHV-QXPFVDMISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C(=O)N/N=C\C4=CC=CC(=C4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C(=O)NN=CC4=CC=CC(=C4)C

Origin of Product

United States

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